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2,6-Diaminopimelic acid - 583-93-7

2,6-Diaminopimelic acid

Catalog Number: EVT-250048
CAS Number: 583-93-7
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diaminopimelic acid (DAPA) is a unique amino acid predominantly found in the peptidoglycan layer of bacterial cell walls, specifically in Gram-negative bacteria. [, ] It serves as a crucial component in the cross-linking of peptidoglycan strands, contributing to the structural integrity and rigidity of the bacterial cell wall. [, ] DAP is also a biosynthetic precursor of L-lysine, an essential amino acid in many organisms. [, ] The presence of DAPA in bacterial cell walls makes it a valuable marker in various research applications.

Overview

2,6-Diaminopimelic acid is a symmetrical α,α'-diamino dicarboxylic acid that plays a crucial role in the biosynthesis of lysine and peptidoglycan in bacterial cell walls. It is classified as an organic compound and belongs to the group of l-alpha-amino acids. This compound is predominantly found in bacteria and certain higher plants, where it serves as a precursor for various biochemical pathways, particularly in the synthesis of lysine and the structural components of bacterial cell walls .

Source

2,6-Diaminopimelic acid is naturally occurring in various microorganisms, especially within the genus Escherichia and other Gram-negative bacteria. It can also be synthesized in laboratory settings for research and pharmaceutical applications. The compound is essential for the growth and survival of many bacteria, making it a target for antibiotic development .

Classification
  • Type: Small molecule
  • Chemical Class: Organic compounds; specifically, it falls under the category of l-alpha-amino acids.
  • Biological Role: Precursor in lysine biosynthesis and peptidoglycan synthesis in bacterial cell walls.
Synthesis Analysis

Methods

The synthesis of 2,6-diaminopimelic acid can be achieved through various methods:

  1. Natural Extraction: Isolation from bacterial cultures or higher plants.
  2. Chemical Synthesis: Laboratory methods include:
    • Hantzsch Thiazole Synthesis: Involves the condensation of α-haloketones with thioamide derivatives to produce diaminopimelic acid analogs .
    • Enzymatic Methods: Utilizing specific enzymes like DAP decarboxylase to convert substrates into diaminopimelic acid .

Technical Details

The synthetic routes often involve multi-step reactions with careful control over conditions to ensure high yields and purity. The use of protecting groups during synthesis is common to prevent unwanted reactions at sensitive functional groups.

Molecular Structure Analysis

Structure

The molecular formula for 2,6-diaminopimelic acid is C7H14N2O4C_7H_{14}N_2O_4. Its structure features two amino groups and two carboxylic acid groups, contributing to its classification as a dicarboxylic acid.

  • IUPAC Name: (2S,6S)-2,6-diaminoheptanedioic acid
  • Molecular Weight: Approximately 190.20 g/mol
  • SMILES Notation: NC@@HC(O)=O

This compound exhibits chirality due to its two stereogenic centers .

Chemical Reactions Analysis

Reactions

2,6-Diaminopimelic acid participates in several key biochemical reactions:

  1. Decarboxylation Reaction: Catalyzed by DAP decarboxylase to form lysine, which is vital for protein synthesis .
  2. Peptidoglycan Biosynthesis: Acts as a substrate in the ligation reaction catalyzed by enzymes like UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase, essential for bacterial cell wall formation .

Technical Details

The enzymatic reactions involving 2,6-diaminopimelic acid are characterized by high specificity and efficiency. The enzyme kinetics can be influenced by various factors such as pH, temperature, and substrate concentration.

Mechanism of Action

Process

The mechanism of action for 2,6-diaminopimelic acid primarily revolves around its role in lysine biosynthesis and peptidoglycan formation:

  1. Biosynthetic Pathway: It is synthesized from simpler precursors through a series of enzymatic reactions.
  2. Enzyme Interaction: The compound binds to specific enzymes that facilitate its conversion into other essential biomolecules like lysine or integrate it into peptidoglycan structures.

Data

Research indicates that mutations affecting 2,6-diaminopimelic acid metabolism can lead to significant growth defects in bacteria due to impaired cell wall synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature imparted by amino and carboxylic groups.

Chemical Properties

  • pKa Values: Reflecting its acidic nature from carboxylic groups.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant data on its properties can be found in chemical databases which provide detailed information on solubility and reactivity .

Applications

Scientific Uses

2,6-Diaminopimelic acid has several applications in scientific research:

  • Antibiotic Development: Targeting pathways involving this compound can lead to the development of new antibiotics against resistant bacterial strains.
  • Biochemical Studies: Used as a model compound in studies related to amino acid metabolism and enzymatic functions.
  • Genetic Studies: Investigated for its role in genetic pathways related to lysine biosynthesis and bacterial growth regulation .
Biosynthesis and Metabolic Pathways of 2,6-Diaminopimelic Acid in Prokaryotic Systems

Enzymatic Machinery in Lysine Biosynthesis: Role of Diaminopimelate Decarboxylase

2,6-Diaminopimelic acid (meso-DAP) serves as a critical branch point metabolite in prokaryotes, functioning both as a key intermediate in lysine biosynthesis and as an essential component of peptidoglycan in Gram-negative and some Gram-positive bacteria. The final step of lysine biosynthesis is catalyzed by diaminopimelate decarboxylase (DAPDC; EC 4.1.1.20), which irreversibly decarboxylates meso-DAP to produce L-lysine and CO₂. This PLP (pyridoxal 5'-phosphate)-dependent enzyme exhibits absolute stereospecificity for the meso isomer of DAP and operates through a Schiff base mechanism [7]. Structurally, DAPDC typically forms homodimers with each monomer containing two domains: an N-terminal α/β-barrel that binds PLP covalently to an active-site lysine residue, and a C-terminal β-sandwich domain. The catalytic mechanism involves three key steps:

  • Schiff base formation: The substrate amino group displaces the active-site lysine bound to PLP.
  • Decarboxylation: The D-stereocenter undergoes decarboxylation facilitated by a conserved arginine-aspartate-glutamate triad that positions the substrate.
  • Protonation and release: The resulting carbanion intermediate is protonated, and L-lysine is released after hydrolysis of the Schiff base [7].

Notably, DAPDC is absent in mammals but shares structural homology with human ornithine decarboxylase, making it an attractive target for antibacterial drug development. The enzyme is subject to allosteric inhibition by L-lysine at physiological concentrations (Kᵢ ~1 mM), ensuring feedback regulation of lysine biosynthesis. Diamines like cadaverine also inhibit DAPDC, while dicarboxylic analogs show minimal effect due to steric constraints in the active site [3] [7].

Table 1: Key Enzymes in meso-DAP-Dependent Lysine Biosynthesis

EnzymeEC NumberReaction CatalyzedCofactor/Regulators
Diaminopimelate decarboxylase4.1.1.20meso-DAP → L-lysine + CO₂PLP; Inhibited by L-lysine
Diaminopimelate dehydrogenase1.4.1.16THDPA + NH₄⁺ + NADPH → meso-DAP + NADP⁺ + H₂ONADPH; Inhibited by meso-DAP
Diaminopimelate aminotransferase (DapL)2.6.1.83THDPA + L-glutamate → ll-DAP + α-ketoglutaratePLP
Diaminopimelate epimerase5.1.1.7ll-DAP ⇌ meso-DAPNone

Cross-Species Variability in meso-DAP Synthesis Pathways: Gram-Negative vs. Gram-Positive Bacteria

Bacteria exhibit remarkable diversity in converting the cyclic intermediate L-2,3,4,5-tetrahydrodipicolinate (THDPA) to meso-DAP, with four distinct biochemical pathways identified:

  • Succinylase Pathway (Predominant in Proteobacteria):
  • THDPA is succinylated by DapD (succinyltransferase) to form N-succinyl-L-2-amino-6-ketopimelate.
  • DapC (succinyldiaminopimelate aminotransferase) catalyzes transamination to generate N-succinyl-ll-2,6-DAP.
  • DapE (succinyldiaminopimelate desuccinylase) hydrolyzes the succinyl group to yield ll-DAP.
  • DapF (epimerase) converts ll-DAP to meso-DAP [4] [9]. This pathway dominates in Escherichia coli and other Gram-negative bacteria.
  • Acetylase Pathway (Limited to Bacilli):Functionally analogous to the succinylase pathway but uses acetyl-CoA instead of succinyl-CoA for acylation. The genetic basis remains poorly characterized [4].

  • Dehydrogenase Pathway (Coryneform Bacteria):A single enzyme, diaminopimelate dehydrogenase (Ddh; EC 1.4.1.16), directly reductively aminates THDPA using NADPH and ammonium ions to produce meso-DAP. This pathway is energetically efficient (bypassing three enzymatic steps) and is prominent in Corynebacterium glutamicum and Bacillus sphaericus [3] [8].

  • Aminotransferase Pathway (DapL Pathway; Cyanobacteria and Methanogens):

  • DapL (ll-DAP aminotransferase; EC 2.6.1.83) directly transaminates THDPA using L-glutamate as the amino donor to form ll-DAP in a single step.
  • DapF then epimerizes ll-DAP to meso-DAP. Genomic analyses reveal two evolutionarily distinct DapL classes (DapL1 and DapL2) sharing ~30% sequence identity. This pathway is phylogenetically restricted to cyanobacteria, chlamydia, spirochetes, and archaea like Methanococcus spp. [5] [9].

Table 2: Distribution of meso-DAP Biosynthetic Pathways in Prokaryotes

Pathway VariantKey EnzymesRepresentative OrganismsGenomic Signature
SuccinylaseDapD, DapC, DapE, DapFEscherichia coli, Bacillus subtilisdapD/dapE genes present
AcetylaseAcetyltransferase homologsBacillus cereus, Bacillus polymyxaUndefined genetic locus
Dehydrogenase (Ddh)DdhCorynebacterium glutamicum, Brevibacteriumddh gene present; dapD/dapE absent
Aminotransferase (DapL)DapL, DapFSynechocystis spp., Methanococcus jannaschiidapL gene present; dapD/dapE absent

Regulatory Mechanisms of Diaminopimelate Dehydrogenase in Corynebacterium glutamicum

In C. glutamicum, which exclusively employs the dehydrogenase pathway, diaminopimelate dehydrogenase (Ddh) is subject to sophisticated multi-level regulation. The enzyme catalyzes:THDPA + NH₄⁺ + NADPH ⇌ meso-DAP + NADP⁺ + H₂ODdh is a homodimer (~35 kDa subunits) that undergoes significant conformational changes upon binding NADPH and substrate. X-ray crystallography of ternary complexes (enzyme-NADPH-inhibitor) reveals that substrate binding induces domain closure, creating a shielded active site [3] [8].

Key regulatory features include:

  • Allosteric Inhibition: Both the substrate (THDPA) and product (meso-DAP) act as feedback inhibitors. meso-DAP binds competitively against THDPA with a Kᵢ of 0.1 mM, while the unsaturated inhibitor L-2-amino-6-methylene-pimelate exhibits potent inhibition (Kᵢ = 5 μM) by mimicking the enol intermediate of the reaction [8].
  • Stereochemical Constraints: The enzyme discriminates between the D- and L-stereocenters of meso-DAP through precise positioning by residues Trp144 and Tyr41. Mutagenesis of Trp144 disrupts a critical cation-π interaction with the α-amino group of the substrate, severely impairing catalysis [8].
  • Transcriptional Control: The ddh gene forms an operon with asd (aspartate semialdehyde dehydrogenase), ensuring coordinated expression of early and late lysine biosynthetic steps. Lysine represses this operon via an upstream regulatory element [3].
  • Metabolic Channeling: Structural studies show that Ddh and upstream enzymes (dihydrodipicolinate reductase) may form transient complexes to facilitate substrate channeling, minimizing diffusion of reactive intermediates [8].

This tight regulation ensures metabolic economy, directing meso-DAP toward either lysine synthesis or peptidoglycan incorporation based on cellular demands. The absence of Ddh in mammals and its essentiality in pathogenic mycobacteria underscore its potential as an antimicrobial target [10].

Properties

CAS Number

583-93-7

Product Name

2,6-Diaminopimelic acid

IUPAC Name

2,6-diaminoheptanedioic acid

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)

InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Synonyms

Nicotinuricacid;Nicotinylglycine;583-08-4;Nicotinoyl-glycine;Nicotinoylglycine;2-(Nicotinamido)aceticacid;n-nicotinoyl-glycine;Nicotinurate;N-(Pyridin-3-ylcarbonyl)glycine;N-Nicotinylglycine;N-Nicotinoylglycine;N-Nicotinurate;N-Nicotinuricacid;Glycine,N-nicotinoyl-;2-(pyridin-3-ylformamido)aceticacid;N-nicotinoyl-(8CI)-Glycine;2-[(3-Pyridinylcarbonyl)amino]aceticacid;CHEBI:7563;N-(3-pyridinylcarbonyl)-glycine;ZBSGKPYXQINNGF-UHFFFAOYSA-N;Glycine,N-(3-pyridinylcarbonyl)-;2-(pyridine-3-carbonylamino)aceticacid;N-(3-pyridinylcarbonyl)-(9CI)-glycine;AC1Q5OKS;ACMC-1AP8P

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+]

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